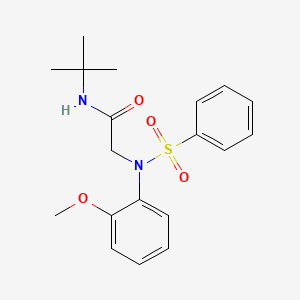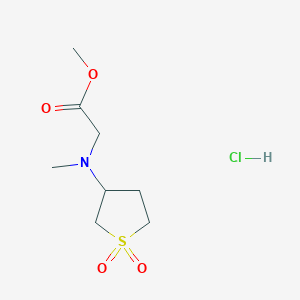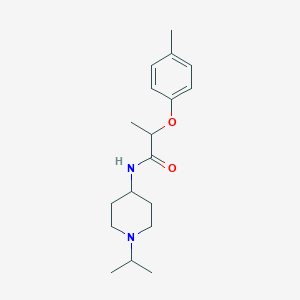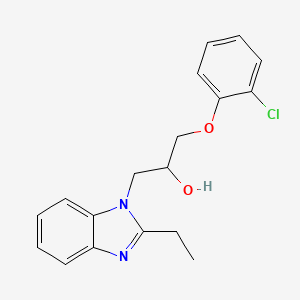
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases.
Mecanismo De Acción
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is involved in several signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting SHP-2, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can disrupt these signaling pathways, leading to a reduction in cell growth and survival.
Biochemical and Physiological Effects
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. In immune cells, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can suppress the activity of T cells and B cells, leading to a reduction in inflammation. In metabolic tissues, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and glucose metabolism, leading to a reduction in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for SHP-2. This allows researchers to study the specific effects of SHP-2 inhibition on various cellular processes. However, one limitation of using N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective SHP-2 inhibitors for use in therapeutic applications. Another direction is the investigation of the role of SHP-2 in other diseases, such as neurological disorders. Additionally, the potential use of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Métodos De Síntesis
The synthesis of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of tert-butylamine, 2-methoxybenzaldehyde, and p-toluenesulfonyl chloride to form the intermediate tert-butyl N-(2-methoxybenzyl)-p-toluenesulfonamide. This intermediate is then reacted with glycine to form the final product, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast, and lung cancer cells. In autoimmune disorders, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to suppress the activity of immune cells, leading to a reduction in inflammation. In metabolic diseases, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(16-12-8-9-13-17(16)25-4)26(23,24)15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOUKRCDVNXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)

